REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[CH:12]([OH:14])[CH3:13].C[N+]1([O-])CCOCC1.CC#N>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:10])([F:11])[F:9])=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13] |f:4.5|
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Name
|
|
Quantity
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0.914 g
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Type
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reactant
|
Smiles
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BrC1=C(C=C(C=C1)C(F)(F)F)C(C)O
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Name
|
|
Quantity
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0.731 g
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Type
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reactant
|
Smiles
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C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
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CC#N
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Name
|
|
Quantity
|
18 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.109 g
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Type
|
catalyst
|
Smiles
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[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the mixture was filtered through Celite
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Type
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CUSTOM
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Details
|
purified by silica gel chromatography (0-100% EtOAc in hexanes)
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Name
|
|
Type
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product
|
Smiles
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BrC1=C(C=C(C=C1)C(F)(F)F)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |